![molecular formula C21H24O5 B191347 Glyasperin C CAS No. 142474-53-1](/img/structure/B191347.png)
Glyasperin C
Overview
Description
Glyasperin C is a methoxyisoflavan that is ®-isoflavan substituted by a methoxy group at position 5, hydroxy groups at positions 7, 2’ and 4’ and a prenyl group at position 6 . It has been isolated from Glycyrrhiza uralensis .
Synthesis Analysis
This compound has been found to have a high drug-likeness score of 1.15 . This suggests that it has properties that make it a good candidate for drug development.Molecular Structure Analysis
The molecular formula of this compound is C21H24O5 . Its molecular weight is 356.41 g/mol .Chemical Reactions Analysis
This compound is known to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis and enzymatic browning, thus inhibitors of this enzyme can be attractive in cosmetics and medicinal industries .Physical And Chemical Properties Analysis
This compound is a solid substance . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 559.3±50.0 °C at 760 mmHg .Scientific Research Applications
Glyasperin C has been studied for its potential therapeutic effects in a variety of medical conditions. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In particular, it has been studied for its potential to treat cancer, inflammation, and neurodegenerative diseases. In addition, it has been studied for its potential to treat skin conditions, such as psoriasis and eczema, as well as its potential to protect against UV radiation.
Mechanism of Action
Glyasperin C is believed to act as a free radical scavenger, meaning that it can neutralize harmful free radicals that can damage cells and cause disease. It is also believed to act as an antioxidant, meaning that it can protect cells from damage caused by oxidative stress. In addition, it is believed to act as an anti-inflammatory agent, meaning that it can reduce inflammation and pain. Finally, it has been studied for its potential to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-microbial and anti-fungal properties. It has also been found to possess anti-viral properties, meaning that it can inhibit the growth of viruses. Finally, it has been found to possess anti-apoptotic properties, meaning that it can protect cells from undergoing programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using Glyasperin C in laboratory experiments include its availability and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to determine the exact concentration of the compound due to its low solubility in water. Additionally, it can be difficult to determine the exact mechanism of action of the compound due to its complex structure.
Future Directions
For Glyasperin C research include further investigation into its potential therapeutic effects in a variety of medical conditions. Additionally, further research could be conducted to determine the exact mechanism of action of the compound and to develop more efficient synthesis methods. Finally, further research could be conducted to determine the exact concentration of the compound and to identify potential drug interactions.
properties
IUPAC Name |
4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162055 | |
Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142474-53-1 | |
Record name | Glyasperin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyasperin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYASPERIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antibacterial activity of Glyasperin C?
A: Research indicates that this compound exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. [, ] While its specific mechanism of action against MRSA remains unclear, it's noteworthy that other licorice phenolics like licoricidin can impact the enzymatic function of penicillin-binding protein 2' (PBP2'). [] This suggests potential avenues for further investigation into this compound's role in combating antibiotic resistance.
Q2: How does this compound interact with the pregnane X receptor (PXR) and what are the downstream effects?
A: this compound can activate the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification. [] While the precise interaction mechanism hasn't been fully elucidated for this compound, its activation of PXR leads to increased enzyme activity of CYP3A4, a major drug-metabolizing enzyme in the liver. [] This enhanced CYP3A4 activity could potentially influence the metabolism and clearance of co-administered drugs that are substrates of this enzyme.
Q3: What is the structural characterization of this compound?
A: this compound is a prenylated isoflavan, a class of phenolic compounds found in licorice. [, ] While its exact molecular formula and weight aren't provided in the abstracts, its structure has been elucidated using spectroscopic techniques, primarily NMR, ECD, and mass spectrometry. [] These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups, aiding in its identification and characterization.
Q4: How does this compound contribute to the potential for herb-drug interactions with licorice consumption?
A: this compound, along with other constituents in licorice, can impact the activity of drug-metabolizing enzymes like CYP3A4 and CYP1A2. [] Notably, this compound increased CYP3A4 activity, potentially altering the metabolism of drugs that are substrates of this enzyme. [] This interaction highlights the importance of considering potential herb-drug interactions when consuming licorice or licorice-containing products, particularly for individuals on medications metabolized by these specific enzymes.
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